Cas no 73855-76-2 (4,7-Methano-1H-isoindole,2,3,3a,4,7,7a-hexahydro-2-[3-(4-morpholinyl)propyl]-)

4,7-Methano-1H-isoindole,2,3,3a,4,7,7a-hexahydro-2-[3-(4-morpholinyl)propyl]- structure
73855-76-2 structure
Product Name:4,7-Methano-1H-isoindole,2,3,3a,4,7,7a-hexahydro-2-[3-(4-morpholinyl)propyl]-
CAS No:73855-76-2
MF:C16H26N2O
MW:262.390444278717
CID:576014
PubChem ID:413755
Update Time:2025-04-19

4,7-Methano-1H-isoindole,2,3,3a,4,7,7a-hexahydro-2-[3-(4-morpholinyl)propyl]- Chemical and Physical Properties

Names and Identifiers

    • 4,7-Methano-1H-isoindole,2,3,3a,4,7,7a-hexahydro-2-[3-(4-morpholinyl)propyl]-
    • 2-(3-morpholin-4-yl-propyl)-2,3,3a,4,7,7a-hexahydro-1H-4,7-methano-isoindole
    • 4-(3-Morpholinopropyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene
    • 4-(N-Morpholinopropyl)-4-azatricyclo-(5.2.1.0(sup 2,6))decene-8
    • 73855-76-2
    • 4-27-00-00415 (Beilstein Handbook Reference)
    • 2-(3-Morpholinopropyl)-3a,7a-dihydro-4,7-methanoisoindoline
    • BRN 0087170
    • 2-[3-(Morpholin-4-yl)propyl]-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoisoindole
    • 4,7-Methanoisoindoline, 3a,7a-dihydro-2-(3-morpholinopropyl)-
    • DTXSID80995001
    • Inchi: 1S/C16H26N2O/c1(4-17-6-8-19-9-7-17)5-18-11-15-13-2-3-14(10-13)16(15)12-18/h2-3,13-16H,1,4-12H2
    • InChI Key: OGOKAEYVYPCQOA-UHFFFAOYSA-N
    • SMILES: O1CCN(CC1)CCCN1CC2C3C=CC(C3)C2C1

Computed Properties

  • Exact Mass: 262.204513457g/mol
  • Monoisotopic Mass: 262.204513457g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 331
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 15.7Ų

Experimental Properties

  • Density: 1.082
  • Boiling Point: 380°C at 760 mmHg
  • Flash Point: 111.3°C
  • Refractive Index: 1.542

4,7-Methano-1H-isoindole,2,3,3a,4,7,7a-hexahydro-2-[3-(4-morpholinyl)propyl]- Related Literature

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